molecular formula C22H20N4O5 B10999467 3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(1H-indol-5-YL)propanamide

3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(1H-indol-5-YL)propanamide

Cat. No.: B10999467
M. Wt: 420.4 g/mol
InChI Key: DVOSPSYRYBWWSR-UHFFFAOYSA-N
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Description

benzo-1,3-dioxol-5-ol acetate , has the chemical formula C11H12O4 and a molecular weight of 208.22 g/mol benzodioxoles and is characterized by a fused 1,3-dioxole ring . The benzodioxole moiety imparts unique properties to this compound, making it interesting for scientific exploration .

Preparation Methods

The synthetic routes for 3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(1H-indol-5-YL)propanamide are not extensively documented. industrial production methods typically involve multistep processes, including imidazolidinone formation and subsequent indole coupling . Specific reaction conditions and reagents may vary, but the overall strategy aims to achieve the desired structure efficiently.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidative transformations may occur at the imidazolidinone ring or the benzodioxole moiety.

    Reduction: Reduction reactions could modify functional groups or reduce the imidazolidinone ring.

    Substitution: Substituents on the benzodioxole ring may be replaced by other groups. Common reagents include oxidants (e.g., , ), reducing agents (e.g., ), and nucleophiles (e.g., ). Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

Researchers explore this compound in various fields:

    Medicine: Investigated for potential pharmaceutical applications due to its unique structure.

    Chemistry: Used as a building block in synthetic chemistry.

    Biology: Studied for interactions with biological targets.

    Industry: May find applications in materials science or drug development.

Mechanism of Action

The precise mechanism remains elusive, but potential molecular targets include enzymes , receptors , or cellular pathways . Further research is needed to unravel its effects fully.

Comparison with Similar Compounds

While no direct analogs exist, compounds with benzodioxole or imidazolidinone motifs share some similarities. Notable examples include 1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone and N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine .

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-5-yl)propanamide

InChI

InChI=1S/C22H20N4O5/c27-20(24-15-2-3-16-14(10-15)7-8-23-16)6-4-17-21(28)26(22(29)25-17)11-13-1-5-18-19(9-13)31-12-30-18/h1-3,5,7-10,17,23H,4,6,11-12H2,(H,24,27)(H,25,29)

InChI Key

DVOSPSYRYBWWSR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CCC(=O)NC4=CC5=C(C=C4)NC=C5

Origin of Product

United States

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